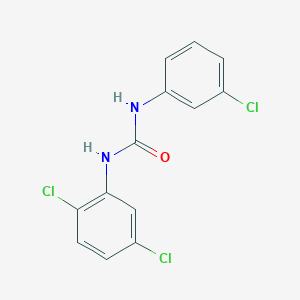

1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(2,5-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O/c14-8-2-1-3-10(6-8)17-13(19)18-12-7-9(15)4-5-11(12)16/h1-7H,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLKXXVTVGBBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304087 | |

| Record name | 1-(3-chlorophenyl)-3-(2,5-dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-25-1 | |

| Record name | NSC164140 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-chlorophenyl)-3-(2,5-dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)-3-(2,5-DICHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diarylurea Compounds

Established Synthetic Routes for Asymmetrical Diarylureas

The classical approaches to synthesizing asymmetrical diarylureas, including 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea, have been well-documented in chemical literature. These methods often involve the use of highly reactive intermediates to facilitate the formation of the urea (B33335) bond.

Reaction of Anilines with Isocyanates

The most common and straightforward method for preparing asymmetrical diarylureas is the reaction of a substituted aniline (B41778) with an aryl isocyanate. mdpi.comnih.gov In the context of synthesizing 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea, this would involve the reaction of 3-chloroaniline (B41212) with 2,5-dichlorophenyl isocyanate, or alternatively, 2,5-dichloroaniline (B50420) with 3-chlorophenyl isocyanate. This reaction is typically a nucleophilic addition of the amine to the highly electrophilic isocyanate group.

The reaction is generally high-yielding and can be carried out under mild conditions, often at room temperature. nih.gov The choice of solvent can vary, with aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) being commonly employed. nih.gov The isocyanate precursors themselves are often synthesized from the corresponding anilines, sometimes in situ, to avoid handling these reactive and potentially hazardous compounds. nih.govtandfonline.com

Table 1: Examples of Asymmetrical Diarylurea Synthesis via Aniline and Isocyanate Reaction

| Aniline Derivative | Isocyanate Derivative | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Aminophenol | 3-(Trifluoromethyl)phenyl isocyanate | 1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)urea | Not specified | nih.gov |

| 6-Aminoquinaldine | Phenyl isocyanate | 1-(Quinolin-6-yl)-3-phenylurea | Not specified | nih.gov |

| 3-Nitroaniline | Phenyl isocyanate | 1-(3-Nitrophenyl)-3-phenylurea | Not specified | rsc.org |

| 2-Fluoro-5-(trifluoromethyl)aniline | Phenyl chloroformate (forms isocyanate in situ) | Phenyl (2-fluoro-5-(trifluoromethyl)phenyl)carbamate | 34 | nih.gov |

Phosgene-mediated Routes

Historically, phosgene (B1210022) (COCl₂) was a key reagent in the synthesis of isocyanates from amines, which would then be used to produce diarylureas. However, due to the extreme toxicity of phosgene gas, its use has been largely superseded by safer alternatives. guidechem.com The reaction involves the conversion of an aniline to the corresponding carbamoyl (B1232498) chloride, which then reacts with another aniline to form the asymmetrical diarylurea. Phosgene-free methods are now strongly preferred in modern organic synthesis. arkat-usa.orgmdpi.com

Triphosgene-based Approaches

Triphosgene (B27547), a solid and therefore safer alternative to gaseous phosgene, serves as a source of phosgene in situ. guidechem.comnih.gov It can be used to convert anilines into their corresponding isocyanates, which can then react with a different aniline to form the desired asymmetrical diarylurea in a one-pot synthesis. rsc.orgwikipedia.org This method offers the advantages of phosgene chemistry while mitigating some of the handling risks. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated during the reaction. wikipedia.org

A study on the synthesis of a urea using triphosgene was successfully scaled up from a laboratory to a pre-industrial plant, achieving a 70% global yield in a continuous process. dcu.ie

Table 2: Examples of Asymmetrical Diarylurea Synthesis using Triphosgene

| Aniline 1 | Aniline 2 | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Nitroaniline | 3,5-Difluoroaniline | Triethylamine | 1-(3,5-Difluorophenyl)-3-(2-nitrophenyl)urea | 92 | wikipedia.org |

| (2-Aminophenyl)(1H-pyrrol-2-yl)methanone | 4-Methoxyaniline | Triethylamine | 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | 72 | rsc.org |

| Various anilines | - | Pyridine/Triethylamine | Various asymmetrical ureas | High to very high | guidechem.com |

| Azidirine-containing peptide | - | NaH | 2-Imidazolidinone-containing peptide | 85 | nih.gov |

Advanced Synthetic Strategies and Optimization

More recent developments in the synthesis of diarylureas focus on improving efficiency, safety, and substrate scope through the use of catalysts and optimization of reaction conditions.

Catalyst Systems in Urea Formation

Catalysis plays a crucial role in modern organic synthesis, and the formation of diarylureas is no exception. Both metal-based and organic catalysts have been employed to facilitate these reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A significant advancement in the synthesis of asymmetrical diarylureas is the use of palladium-catalyzed C-N cross-coupling reactions. nih.gov This approach allows for the coupling of an aryl halide with a urea or a protected urea derivative. For instance, an aryl chloride can be coupled with a mono-protected urea, followed by deprotection and a second arylation with a different aryl halide to yield the asymmetrical diarylurea. nih.gov This method avoids the use of isocyanates altogether. The choice of ligand for the palladium catalyst is critical for the success of these reactions. nih.gov

Table 3: Examples of Palladium-Catalyzed Synthesis of Diarylurea Precursors

| Aryl Halide | Urea Derivative | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloro-n-butylbenzene | Benzylurea | Pd(OAc)₂ / L1 | N-(4-n-Butylphenyl)urea (after deprotection) | 90 | nih.gov |

| 4-Chloro-n-butylbenzene | Phenylurea | Pd(OAc)₂ / L1 | 1-(4-n-Butylphenyl)-3-phenylurea | 85 | nih.gov |

| 4-Chloro-tert-butylbenzene | Phenylurea | Pd(OAc)₂ / L1 | 1-(4-tert-Butylphenyl)-3-phenylurea | 93 | nih.gov |

| 2-Chlorotoluene | Phenylurea | Pd(OAc)₂ / L1 | 1-Phenyl-3-(o-tolyl)urea | 86 | nih.gov |

Organocatalysis: Organocatalysts, particularly those based on thiourea (B124793), have emerged as powerful tools in organic synthesis. wikipedia.org In the context of diarylurea synthesis, thiourea derivatives can act as hydrogen-bond donors to activate substrates and facilitate reactions. While not directly forming the urea bond in all cases, they can be used as co-catalysts to enhance the efficiency of reactions such as the Baylis-Hillman reaction, which can be a step in a larger synthetic sequence leading to complex molecules containing a urea moiety. rsc.org

Reaction Conditions and Yield Optimization

The optimization of reaction conditions is paramount to achieving high yields and purity in the synthesis of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea and other diarylureas. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. For instance, in the synthesis of unsymmetrical ureas via the coupling of amides and amines using a hypervalent iodine reagent, 1,2-dichloroethane (B1671644) (DCE) was found to provide the highest yields compared to other solvents like methanol. mdpi.com In some palladium-catalyzed reactions, N-methyl-2-pyrrolidone (NMP) has been used as the solvent at elevated temperatures. researchgate.net Greener solvents are also being explored to reduce the environmental impact of these syntheses. nih.gov

Base Selection: The selection of a suitable base is critical, especially in reactions that generate acidic byproducts, such as those employing triphosgene. guidechem.com Inorganic bases are sometimes preferred over organic bases to prevent side reactions with isocyanate intermediates. mdpi.com Common bases include triethylamine, pyridine, and cesium carbonate. nih.govguidechem.com

Temperature and Reaction Time: The reaction temperature and duration are often optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. While many aniline-isocyanate reactions proceed at room temperature, some catalytic reactions require elevated temperatures to achieve reasonable reaction rates. mdpi.comnih.gov For example, palladium-catalyzed arylations are often conducted at temperatures ranging from 60 to 135 °C. nih.govresearchgate.net The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. tandfonline.com

Table 4: Optimization of Reaction Conditions for Diarylurea Synthesis

| Reaction Type | Variable Optimized | Optimal Condition | Effect on Yield/Rate | Reference |

|---|---|---|---|---|

| Amide-Amine Coupling | Solvent | 1,2-Dichloroethane (DCE) | Highest yields | mdpi.com |

| Pd-catalyzed Arylation | Ligand | cataCXium A | Better yields for challenging substrates | nih.gov |

| Triphosgene-based | Base | Triethylamine | Neutralizes HCl, promotes reaction | wikipedia.org |

| Aniline-Dioxazolone | Temperature | 60 °C | Efficient reaction | tandfonline.com |

| Pd-catalyzed Arylation | Solvent | N-Methyl-2-pyrrolidone (NMP) | Effective at 135 °C | researchgate.net |

Characterization Techniques for Synthesized Diarylureas

Following the synthesis of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea, a comprehensive characterization is imperative to confirm its identity, structure, and purity. This is accomplished through a combination of spectroscopic and chromatographic methods, along with elemental analysis.

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure of the synthesized compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea.

In the ¹H NMR spectrum, the protons on the aromatic rings will exhibit characteristic chemical shifts and coupling patterns. The protons of the 3-chlorophenyl ring and the 2,5-dichlorophenyl ring will appear as multiplets in the aromatic region (typically between 7.0 and 8.5 ppm). The two N-H protons of the urea linkage will each give rise to a singlet, the chemical shifts of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the urea group is particularly characteristic and appears at a downfield chemical shift, generally in the range of 150-160 ppm. The aromatic carbons will have signals in the region of 110-140 ppm, with the carbons attached to chlorine atoms showing shifts influenced by the halogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea (Note: These are predicted values and may vary from experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Urea N-H | ~8.5-9.5 (two singlets) | - |

| Urea C=O | - | ~152 |

| Aromatic C-H | ~7.0-8.2 (multiplets) | ~115-140 |

| Aromatic C-Cl | - | ~120-135 |

| Aromatic C-N | - | ~138-142 |

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the urea carbonyl group is typically observed in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the urea linkage usually appear as one or two bands in the range of 3200-3400 cm⁻¹. The C-N stretching vibrations are found in the 1200-1400 cm⁻¹ region. Additionally, characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-Cl bonds, will be present.

Table 2: Expected IR Absorption Bands for 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| C=O Stretch (Urea) | 1630-1680 |

| Aromatic C=C Bending | 1450-1600 |

| C-N Stretch | 1200-1400 |

| C-Cl Stretch | 600-800 |

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea (C₁₃H₉Cl₃N₂O), the molecular ion peak ([M]⁺) would be expected in the mass spectrum. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and its fragments, which is a powerful tool for confirming the presence and number of chlorine atoms.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing diarylurea compounds. It typically shows the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the synthesized compound.

Table 3: Predicted m/z Values for Common Adducts of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 314.9853 |

| [M+Na]⁺ | 336.9673 |

| [M+K]⁺ | 352.9412 |

Chromatographic Purity Assessment

The purity of the synthesized 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea is typically assessed using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). These methods separate the target compound from any unreacted starting materials, byproducts, or other impurities.

A suitable reversed-phase HPLC method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The components are separated based on their polarity, and a detector, such as a UV detector set at a wavelength where the aromatic rings absorb, is used to quantify the components. The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₃H₉Cl₃N₂O) to further confirm the identity and purity of the synthesized compound.

Table 4: Theoretical Elemental Composition of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 13 | 156.13 | 49.48% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 2.88% |

| Chlorine | Cl | 35.45 | 3 | 106.35 | 33.71% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 8.88% |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.07% |

| Total | 315.59 | 100.00% |

Preclinical Biological Activity and Mechanistic Elucidation of Halogenated Diarylurea Scaffolds

Anticancer Potential of Structurally Analogous Diarylureas

Structurally analogous diarylureas to 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea have demonstrated considerable anticancer potential in preclinical studies. These compounds exhibit cytotoxic effects against a range of human tumor cell lines. mdpi.com The specific substitution patterns of halogens and other functional groups on the phenyl rings play a crucial role in determining the potency and selectivity of these derivatives. nih.govnih.gov

The antiproliferative activity of halogenated diarylureas is a cornerstone of their anticancer profile. These compounds effectively inhibit the growth and proliferation of cancer cells, often at micromolar concentrations. nih.gov Their efficacy has been documented in various cancer types, highlighting the broad-spectrum potential of this chemical class.

Halogenated diarylurea analogs have shown significant inhibitory effects on the proliferation of numerous cancer cell lines. For instance, the compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623), known as COH-SR4, has demonstrated potent anti-proliferative and pro-apoptotic effects in lung cancer cells. nih.gov Treatment with COH-SR4 significantly inhibited the survival of several lung cancer cell lines, with IC₅₀ values ranging from 1.2 to 2.4 µM after 48 hours. nih.gov This compound also proved effective against melanoma, decreasing the survival and inhibiting the clonogenic potential of melanoma cells in vitro. nih.govhoustonmethodist.org Another analog, a diarylurea derivative referred to as CTPPU, showed greater cytotoxicity in non-small-cell lung cancer (NSCLC) cell lines (H460, A549, and H292) compared to its hydroxylated counterpart. nih.gov Studies on other analogs have shown that derivatives with halogen substituents on the indazole ring exhibited higher activity against a panel of selected cancer cell lines than the reference compound sorafenib (B1663141). nih.gov

| Compound | Cancer Type | Cell Line | IC₅₀ Value | Source |

|---|---|---|---|---|

| COH-SR4 | Lung Cancer | H1417 | 1.2 ± 0.2 µM | nih.gov |

| COH-SR4 | Lung Cancer | H1618 | 1.5 ± 0.2 µM | nih.gov |

| COH-SR4 | Lung Cancer | H358 | 2.1 ± 0.2 µM | nih.gov |

| COH-SR4 | Lung Cancer | H520 | 2.4 ± 0.3 µM | nih.gov |

| Diarylthiourea 4 | Breast Cancer | MCF-7 | 338.33 ± 1.52 µM | mdpi.com |

A key mechanism behind the antiproliferative effects of halogenated diarylureas is their ability to disrupt the normal progression of the cell cycle. nih.gov By inducing cell cycle arrest, these compounds prevent cancer cells from dividing and proliferating. The specific phase of the cell cycle that is targeted can vary depending on the compound's structure and the cancer cell type. For example, CTPPU was found to induce G1/S cell cycle arrest in lung cancer cells. nih.gov Similarly, COH-SR4 caused G0/G1 cell cycle arrest in H358 and H520 lung cancer cells, an effect confirmed by the downregulation of key cell cycle regulatory proteins such as CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1. nih.gov In contrast, studies on melanoma revealed that COH-SR4 treatment leads to G2/M phase cell cycle arrest. nih.gov Another study on a diarylthiourea derivative in MCF-7 breast cancer cells observed an arrest in the S phase. mdpi.com

| Compound | Cancer Type | Effect | Source |

|---|---|---|---|

| CTPPU | Non-Small-Cell Lung Cancer | G1/S Arrest | nih.gov |

| COH-SR4 | Lung Cancer | G0/G1 Arrest | nih.gov |

| COH-SR4 | Melanoma | G2/M Arrest | nih.gov |

| Diarylthiourea 4 | Breast Cancer | S Phase Arrest | mdpi.com |

In addition to halting proliferation, diarylurea compounds can actively induce programmed cell death, or apoptosis, in cancer cells. nih.govmdpi.com This is a critical feature for an effective anticancer agent, as it leads to the elimination of malignant cells. The induction of apoptosis is often mediated through complex signaling pathways involving a cascade of specific enzymes and regulatory proteins. mdpi.com

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, is a hallmark of apoptosis. Research has shown that diarylurea derivatives can trigger this caspase cascade. In a study involving a novel diarylthiourea, treatment of MCF-7 breast cancer cells led to the upregulation of caspase-3, suggesting that DNA damage induced by the compound may initiate an intrinsic apoptotic pathway that activates this key executioner caspase. mdpi.com The apoptosome, a large protein complex responsible for activating caspase-9, is formed in response to the release of cytochrome c from the mitochondria, a process that can be influenced by diarylurea compounds. researchgate.net While not a diarylurea, a related sulfonamide derivative was also shown to activate caspase-3 in K562 leukemia cells, demonstrating a common mechanism for inducing apoptosis in hematological malignancies. nih.gov

Metabolic Modulation and Bioenergetic Disruption

While no specific studies on the metabolic and bioenergetic effects of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea are available, the broader class of halogenated diarylureas has been investigated for its ability to modulate cellular metabolism, a key area of interest in oncology research.

Certain diarylsulfonylureas, which share a similar structural motif with diarylureas, have been identified as uncouplers of mitochondrial oxidative phosphorylation. nih.gov These compounds were found to increase state 4 respiration and dissipate the mitochondrial membrane potential in a concentration-dependent manner, which is characteristic of mitochondrial uncoupling. nih.gov This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis. The proposed mechanism for this uncoupling action is related to the translocation of hydrogen ions across the membrane by these lipophilic molecules. nih.gov

It is important to note that a direct correlation between the uncoupling action and the primary antitumor activity of the studied diarylsulfonylureas was not established. nih.gov

The AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. nih.govnih.gov Its activation, typically in response to an increased AMP:ATP ratio, triggers a switch from anabolic to catabolic pathways to restore energy balance. nih.gov Several studies have identified fluorinated N,N'-diarylureas as potent activators of the AMPK pathway. nih.govnih.gov

Research on the related compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has demonstrated its ability to activate the AMPK pathway in lung cancer and melanoma cells. nih.govnih.gov In lung cancer models, treatment with COH-SR4 led to an increase in the phosphorylation of AMPK at threonine 172, a key marker of its activation. nih.gov This activation of the AMPK pathway was found to be a significant contributor to the cytotoxic effects of COH-SR4 in these cancer cells. nih.gov

The activation of AMPK by these compounds suggests a potential mechanism for inducing metabolic stress in cancer cells, which often have a suppressed AMPK activation despite high AMP levels. nih.gov

The Warburg effect describes the metabolic shift in cancer cells towards aerobic glycolysis, a less efficient method of ATP production compared to oxidative phosphorylation. This metabolic reprogramming is considered a hallmark of cancer. While there is no direct evidence of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea counteracting the Warburg effect, the activation of AMPK by related halogenated diarylureas could indirectly oppose this metabolic phenotype.

AMPK activation generally promotes catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic processes, including those that are upregulated in cancer cells exhibiting the Warburg effect. nih.gov By restoring a more balanced energy metabolism, AMPK activators have the potential to counteract the metabolic advantages that the Warburg effect provides to cancer cells.

Antimicrobial Efficacy of Diarylurea Derivatives

Activity against Bacterial Pathogens (e.g., Staphylococcus aureus)

While specific data for 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea is not extensively available in peer-reviewed literature, studies on closely related halogenated diarylurea compounds have demonstrated notable activity against bacterial pathogens such as Staphylococcus aureus. The presence and position of halogen substituents on the phenyl rings are crucial for the antibacterial efficacy of these compounds.

One study investigated a diarylurea derivative, referred to as PQ401, which demonstrated the ability to kill both antibiotic-resistant and non-growing antibiotic-tolerant methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the diarylurea scaffold can be effective against challenging bacterial strains.

Activity against Multidrug-Resistant (MDR) Strains

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Halogenated diarylureas have shown promise in this area. A study evaluating a range of aryl urea (B33335) derivatives reported activity against a multidrug-resistant clinical isolate of Escherichia coli. uea.ac.uk Specifically, compounds bearing a 3,5-dichlorophenyl group were noted for their activity against carbapenemase-producing Klebsiella pneumoniae, a critical MDR pathogen. uea.ac.ukuea.ac.uk

The lipophilicity imparted by the chlorine atoms is thought to facilitate the penetration of the bacterial cell envelope, which is a significant barrier in Gram-negative bacteria. This characteristic may contribute to the activity of these compounds against MDR strains that often possess robust efflux pumps and less permeable outer membranes. The diarylurea compound PQ401 has also shown potent antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.gov

Mechanistic Aspects of Antimicrobial Action

The precise mechanism of antimicrobial action for 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea has not been specifically elucidated. However, research on the broader class of diarylureas points to several potential mechanisms. One of the most cited mechanisms is the disruption of the bacterial cell membrane's integrity. nih.gov For the diarylurea compound PQ401, it was found to selectively disrupt bacterial membrane lipid bilayers. nih.gov

Another proposed mechanism for some diarylurea compounds is the inhibition of essential bacterial enzymes. For example, some diarylureas are thought to interfere with the enoyl-acyl carrier protein reductase (ENR) enzyme, which is crucial for fatty acid biosynthesis in bacteria. nih.gov Interference with cell wall synthesis has also been suggested as a possible mode of action for certain diphenylureas. encyclopedia.pub It is plausible that 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea acts via one or a combination of these mechanisms, leveraging its halogenated structure to interact with key bacterial components.

Nematocidal Activity of Urea Derivatives

Beyond their antibacterial properties, urea derivatives have been investigated for their potential as nematocidal agents.

Efficacy against Model Organisms (e.g., Caenorhabditis elegans)

The free-living nematode Caenorhabditis elegans is a widely used model organism for screening compounds with potential anthelmintic activity. Studies on aryl urea derivatives have demonstrated significant efficacy against C. elegans. uea.ac.ukuea.ac.uk The structural features of these compounds, including the nature and position of substituents on the phenyl rings, play a critical role in their nematocidal activity. While specific data for 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea is not available, the activity of other multi-chlorinated phenyl ureas in these studies suggests that this compound could also possess nematocidal properties. For instance, a study on the herbicide diuron (B1670789), which has a dichlorophenyl urea structure, investigated its toxic effects on nematode species. micropublication.org

Insect Growth Regulating (IGR) Activity (e.g., Culex quinquefasciatus)

Certain urea derivatives, particularly those belonging to the benzoylurea (B1208200) class, are well-known insect growth regulators (IGRs). These compounds typically act by inhibiting chitin (B13524) synthesis, a vital component of the insect exoskeleton. mgk.com This disruption of the molting process is lethal to insect larvae.

While there is no specific data on the IGR activity of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea against the mosquito vector Culex quinquefasciatus, the general structural motif is shared with known IGRs. For example, diflubenzuron (B1670561) and triflumuron (B1682543) are benzoylurea IGRs that have been used to control mosquito larvae. nih.gov Given its urea-based structure with halogenated phenyl rings, it is conceivable that 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea could exhibit some level of IGR activity, though this would require experimental validation.

Other Investigated Biological Activities of Related Urea Scaffolds

The diarylurea scaffold is recognized for its versatility, and various derivatives have been explored for a multitude of biological applications beyond antimicrobial and nematocidal activities. A prominent area of investigation is oncology. A number of diarylurea compounds have been developed as anticancer agents, with some acting as inhibitors of protein kinases that are crucial for tumor cell proliferation and survival. nih.gov For instance, 1,3-bis(3,5-dichlorophenyl)urea, a compound structurally similar to the one , has been shown to inhibit the proliferation and activate apoptosis in melanoma and lung cancer cells. nih.govnih.gov

The biological activity of chlorinated compounds is often linked to their electronic and intermolecular interaction capabilities, which can lead to a range of toxicological and pharmacological effects. researchgate.net The introduction of chlorine atoms into a molecule can significantly modulate its biological activity, in some cases enhancing it and in others diminishing it. eurochlor.org

Below is a table summarizing the investigated biological activities of related halogenated diarylurea scaffolds.

| Biological Activity | Target Organism/Cell Line | Key Findings |

| Antibacterial | Staphylococcus aureus (including MRSA), E. coli (MDR), Klebsiella pneumoniae | Inhibition of bacterial growth, disruption of cell membrane. nih.govuea.ac.uk |

| Nematocidal | Caenorhabditis elegans | Demonstrated efficacy of aryl urea derivatives. uea.ac.ukuea.ac.uk |

| Insect Growth Regulating | Mosquito larvae (general class activity) | Benzoylureas inhibit chitin synthesis. mgk.comnih.gov |

| Anticancer | Melanoma and lung cancer cell lines | Inhibition of proliferation and induction of apoptosis by related compounds. nih.govnih.gov |

Modulation of Cannabinoid Receptors (e.g., CB1 Receptor Allosteric Modulation)

Extensive research has been conducted on various diarylurea scaffolds as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. Studies on related compounds, such as PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea) and analogues of 3-(4-chlorophenyl)-1-(phenethyl)urea, have explored the structure-activity relationships of this chemical class. nih.govacs.orgnih.govotago.ac.nz These studies indicate that the substitution pattern on the phenyl rings is crucial for activity. However, the specific compound 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea is not identified or evaluated in these published preclinical studies. Therefore, no data is available on its potential to modulate cannabinoid receptors.

Potential in Macular Degeneration Research

No scientific literature was found that investigates or suggests a role for 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea in the context of macular degeneration research. Current preclinical and clinical research for age-related macular degeneration (AMD) focuses on various other therapeutic targets and pathways. nih.gov

Anti-inflammatory and Analgesic Effects

There is no available preclinical data detailing the anti-inflammatory or analgesic properties of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea . While other compounds containing chlorophenyl moieties have been investigated for such effects, these are structurally distinct from the specified diarylurea. mdpi.commdpi.com

Herbicidal and Algicidal Activity (e.g., Diuron analogue)

The compound 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea belongs to the diarylurea class. While some substituted ureas, such as the well-known herbicide Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea), exhibit potent herbicidal activity by inhibiting photosynthesis, they are structurally different (phenyl-dimethylureas vs. diarylureas). epa.govnih.govnist.gov A search of the literature on herbicides and algicides, including structure-activity relationship studies of urea-based compounds, did not yield any data on the testing or activity of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea . nih.govresearchgate.netrsc.org

Structure Activity Relationship Sar and Design Principles for Halogenated Diarylureas

Influence of Halogen Substituents on Biological Activity

Halogen atoms, particularly chlorine, are key modulators of the biological activity in diarylurea derivatives. Their effects are multifaceted, stemming from their position, number, and intrinsic physicochemical properties.

The location and quantity of chlorine atoms on the phenyl rings are critical determinants of a compound's activity. Research indicates that increasing the number of chlorine substituents can enhance biological efficacy. For instance, a derivative with a 2,4-dichloro substitution pattern showed higher activity against certain bacterial strains compared to a mono-chloro derivative, highlighting the positive impact of multiple halogen atoms. researchgate.net Similarly, studies on other halogenated compounds have shown that di-halogenated structures exhibit better free-radical scavenging properties than their mono-halogenated counterparts. mdpi.com

The specific positioning of these atoms is also crucial. Structure-activity relationship studies have consistently shown that the presence of one or more electron-withdrawing groups, such as chlorine, on the terminal benzene (B151609) ring is beneficial for improving biological activity. nih.gov For example, aryl urea (B33335) derivatives featuring 3,4-dichlorobenzene rings have demonstrated significant antiproliferative activity, suggesting that this particular substitution pattern is favorable for binding to biological targets. nih.gov In the case of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea, the presence of chlorine at the meta-position of one ring and at the ortho- and meta-positions of the second ring represents a combination of these influential factors.

Table 1: Influence of Chlorine Substitution on Biological Activity

| Substitution Pattern | Observation | Source |

|---|---|---|

| Mono- vs. Di-chloro | Dichloro-substituted compounds can exhibit higher activity than mono-chloro analogues. | researchgate.net |

| Multiple Halogens | The presence of one or more electron-absorbing groups like Cl⁻ on the terminal ring is conducive to improved activity. | nih.gov |

Halogenation impacts a molecule's properties through both electronic and steric effects. Electronically, the high electronegativity of chlorine means it acts as an electron-withdrawing group. This property can increase the electrophilicity of nearby regions of the molecule, which can be crucial for interactions with biological targets. researchgate.net The introduction of chlorine atoms generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach its site of action. researchgate.net

Halogen bonding is a significant, non-covalent interaction that has been increasingly recognized for its role in molecular recognition and biological activity. nih.gov It occurs when an electrophilic region on a halogen atom interacts with a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom in a biological molecule. ijres.org This interaction is analogous to a hydrogen bond but involves a polarized halogen atom instead of hydrogen. nih.gov

In the context of drug design, halogen bonds can contribute significantly to the binding affinity and specificity of a ligand for its protein target. researchgate.netnih.gov The ability of chlorine, bromine, and iodine to form these bonds allows halogenated compounds to form stable complexes with receptors. researchgate.net For halogenated diarylureas, these interactions can play a crucial role in their mechanism of action by stabilizing the compound within the binding pocket of an enzyme or receptor. ijres.orgnih.gov

Impact of Aromatic Ring Substitution Patterns

As previously noted, the presence of electron-withdrawing groups on the aryl rings is a common feature in active diarylurea compounds. nih.gov Groups such as trifluoromethyl (–CF₃) and chloro (–Cl) are frequently incorporated into the terminal aryl group to enhance biological activity. nih.gov This principle is a cornerstone of the SAR for this class of molecules. Studies have shown that substituents with electron-withdrawing properties generally lead to better inhibitory effects compared to electron-donating groups. nih.govmdpi.com This effect is partly due to the ability of these groups to form favorable interactions, such as hydrogen bonds and halogen bonds, with target proteins. nih.govmdpi.com

Table 2: Effect of Substituent Electronic Properties on Activity

| Substituent Type | General Effect on Activity | Example Groups | Source |

|---|---|---|---|

| Electron-Withdrawing | Enhancement | -Cl, -CF₃, -NO₂ | nih.govnih.gov |

The size and volume of substituents on the aromatic rings can have a profound impact on the molecule's selectivity and activity. The introduction of bulkier groups can create steric hindrance that influences the compound's conformation and its ability to bind to a specific target. mdpi.com This steric effect can be harnessed to achieve selectivity for a particular enzyme or receptor isoform. rsc.org

Conformational Flexibility of the Urea Bridge and its Role in Binding

The urea linkage (-NH-CO-NH-) is a key structural feature of diarylureas, and its conformational flexibility is paramount to its biological function. This bridge typically adopts a trans-trans conformation, which is energetically favorable and positions the two aryl rings in a specific spatial orientation for optimal interaction with the target protein. This conformation allows the urea moiety to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen) researchgate.net.

This dual hydrogen-bonding capability is crucial for the binding of diarylurea inhibitors to the active site of many kinases. Specifically, the urea moiety often forms key hydrogen bonds with conserved amino acid residues in the hinge region of the kinase domain, effectively anchoring the inhibitor in the ATP-binding pocket. The planarity of the urea bridge in its preferred conformation also facilitates favorable stacking interactions between the appended aryl rings and hydrophobic residues within the active site.

While the trans-trans conformation is predominant, the rotational freedom around the C-N bonds of the urea bridge allows for some degree of conformational flexibility. This flexibility can be essential for the molecule to adapt to the specific topology of the binding site, a concept known as "induced fit." However, significant deviations from the low-energy trans-trans conformation can be energetically costly and may lead to a loss of binding affinity. Therefore, the balance between conformational rigidity and flexibility is a critical aspect of the design of potent diarylurea inhibitors. Computational studies and experimental techniques like X-ray crystallography and NMR spectroscopy are often employed to understand the conformational preferences of these molecules and their bound-state geometries nih.gov.

Rational Design Strategies Based on SAR Data

The insights gained from structure-activity relationship studies are instrumental in the rational design of novel and improved halogenated diarylurea derivatives. These strategies aim to optimize the potency, selectivity, and pharmacokinetic properties of the compounds.

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. The diarylurea scaffold is well-suited for FBDD. For instance, a single halogenated phenylurea fragment can be identified as a starting point. Subsequently, medicinal chemists can systematically explore different substitutions on the second phenyl ring to enhance binding affinity and selectivity. This approach allows for a more efficient exploration of the chemical space and a deeper understanding of the key interactions driving ligand binding springernature.comnih.gov. The modular nature of the diarylurea synthesis, often involving the reaction of an isocyanate with an amine, lends itself well to the rapid generation of analog libraries based on initial fragment hits.

As discussed in section 4.2.3, the design of hybrid scaffolds is a key rational design strategy. This approach involves the deliberate combination of two or more distinct pharmacophores to create a single molecule with a multi-target profile or improved properties. Based on SAR data, a halogenated diarylurea moiety with known activity against a particular target can be chemically linked to another scaffold known to interact with a different target or to a moiety that improves the drug-like properties of the parent molecule. For example, if a particular diarylurea shows good potency but poor solubility, it could be hybridized with a polar, ionizable group like piperidine (B6355638) to enhance its aqueous solubility and bioavailability. This strategy has been successfully employed in the development of various therapeutic agents and remains a valuable tool in the design of novel diarylureas researchgate.net.

Comparative Analysis with Structurally Similar Bioactive Compounds

The biological activity of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea can be better understood by comparing it with structurally similar compounds. Variations in the number and position of chlorine atoms on the phenyl rings can lead to significant differences in their biological profiles.

For instance, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4) is a structurally related compound that has been investigated for its anticancer properties. Studies have shown that COH-SR4 can inhibit the proliferation of melanoma and lung cancer cells and induce apoptosis nih.govnih.gov. Another similar compound is 1,3-bis(3,4-dichlorophenyl)urea, which has been reported to possess antimicrobial activity nih.gov. The herbicidal activity of chlorinated phenylureas like diuron (B1670789) [3-(3,4-dichlorophenyl)-1,1-dimethylurea] also highlights the potent and varied biological effects of this class of compounds researchgate.netresearchgate.net.

The fungicidal and herbicidal activities of other dichlorophenoxyacetyl(thio)urea derivatives further underscore the broad spectrum of bioactivity associated with chlorinated phenylurea scaffolds researchgate.net. The table below provides a comparative overview of the reported biological activities of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea and some of its structurally related analogs.

| Compound Name | Structure | Reported Biological Activity |

| 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea | C₁₃H₉Cl₃N₂O | General bioactive properties, often used as a chemical intermediate. |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | C₁₃H₈Cl₄N₂O | Anticancer (melanoma, lung cancer) nih.govnih.gov |

| 1,3-bis(3,4-dichlorophenyl)thiourea | C₁₃H₈Cl₄N₂S | Antioxidant mdpi.com |

| Diuron | C₉H₁₀Cl₂N₂O | Herbicide researchgate.netresearchgate.net |

This comparative analysis reveals that subtle changes in the chlorination pattern on the phenyl rings can lead to distinct biological activities, ranging from anticancer and antimicrobial to herbicidal effects. This underscores the importance of precise structural modifications in the design of diarylurea compounds for specific therapeutic or agricultural applications.

Advanced Spectroscopic and Structural Characterization of Diarylurea Compounds

X-ray Crystallography for Molecular and Supramolecular Architecture

Analysis of Crystal Packing Motifs

The crystal packing of diarylurea compounds is predominantly directed by a network of strong hydrogen bonds. In the case of analogous structures like Triclocarban, the molecules arrange themselves in a highly ordered fashion. The primary motif observed is the formation of one-dimensional chains or "tapes" where molecules are linked head-to-tail.

Role of Hydrogen Bonding in Solid-State Structures

Hydrogen bonding is the most critical interaction in determining the solid-state structure of diarylureas. The urea (B33335) functional group contains two N-H groups (hydrogen bond donors) and a carbonyl C=O group (a hydrogen bond acceptor), facilitating the formation of robust and directional hydrogen bonds.

Typically, diarylureas form a classic α-network motif, characterized by bifurcated N-H···O hydrogen bonds that create a tape or ribbon structure. In this arrangement, each urea group is hydrogen-bonded to two neighboring molecules, leading to a highly stable, cooperative network. The N-H···O bond is the primary interaction that drives the self-assembly of these molecules in the solid state.

Table 1: Representative Hydrogen Bond Geometry in a Trichlorinated Diarylurea Analog (Triclocarban)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N1-H1···O1 | 0.86 | 2.11 | 2.96 | 170 |

| N2-H2···O1 | 0.86 | 2.08 | 2.93 | 175 |

Data is for the analogous compound Triclocarban and serves as a representative example.

Conformational Analysis in the Crystalline State

In the solid state, the phenyl rings are typically twisted out of the plane of the urea group. This twisted conformation is a compromise that minimizes steric hindrance between the ortho-substituents on the rings and the urea's N-H groups while still allowing for efficient hydrogen bonding and crystal packing. The specific dihedral angles are influenced by the substitution pattern on the aromatic rings.

Table 2: Key Torsional Angles in a Trichlorinated Diarylurea Analog (Triclocarban)

| Torsion Angle | Value (°) |

|---|---|

| C(aryl1)-N1-C(carbonyl)-N2 | 175.4 |

| C(aryl2)-N2-C(carbonyl)-N1 | 178.1 |

| C(carbonyl)-N1-C(aryl1)-C(ortho) | -25.8 |

| C(carbonyl)-N2-C(aryl2)-C(ortho) | 35.2 |

Data is for the analogous compound Triclocarban and serves as a representative example.

Elucidation of Intermolecular Interactions

Beyond the dominant N-H···O hydrogen bonds, a variety of other non-covalent interactions contribute to the stability and architecture of the crystal structure. These weaker interactions, while secondary, are crucial for understanding the fine details of the molecular packing.

Hydrogen Bonding : As detailed above, the N-H···O hydrogen bond is the primary supramolecular synthon in diarylureas, leading to the formation of one-dimensional tapes. This strong interaction dictates the primary packing motif.

Halogen Bonding : The presence of chlorine atoms on the phenyl rings introduces the possibility of halogen bonding. A halogen bond is an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as an oxygen or another halogen atom on an adjacent molecule. These C-Cl···O or C-Cl···Cl interactions can act as secondary linkers, connecting the primary hydrogen-bonded chains into a three-dimensional network.

The interplay of these varied intermolecular forces results in a complex and well-defined supramolecular architecture that is characteristic of substituted diarylurea compounds.

Computational Chemistry and Molecular Modeling Approaches in Diarylurea Research

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. For diarylurea derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating key binding modes.

Research on various diarylurea analogues has shown that the central urea (B33335) moiety is crucial for forming hydrogen bonds with the hinge region of kinase domains, a common target for this class of compounds. tandfonline.com For instance, in studies of diarylureas as inhibitors of kinases like B-RAF and VEGFR-2, the urea group typically forms two essential hydrogen bonds with amino acid residues in the protein's active site. nih.govresearchgate.net

In the case of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea, docking simulations would predict how the chlorophenyl groups orient themselves within the binding pocket. The specific substitution pattern—a single chlorine at the 3-position of one phenyl ring and two chlorines at the 2- and 5-positions of the other—defines the molecule's size, shape, and electronic distribution, which in turn dictate its binding affinity and selectivity for different protein targets. Blind docking calculations performed on other N,N'-diarylureas have successfully identified potential allosteric binding sites on receptors like the Cannabinoid-1 (CB1) receptor. nih.gov Such studies can reveal crucial interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues like Phenylalanine (PHE) and Tryptophan (TRP). nih.gov

Table 1: Example of Molecular Docking Results for Diarylurea Analogues against Kinase Targets

| Compound Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Sorafenib-like | B-RAF (V600E) | -9.5 to -11.0 | CYS532, GLU501, ASP594 |

| Quinoxalindione-diarylurea | C-RAF | -8.5 to -9.8 | LEU386, VAL394, CYS411 |

Note: The data in this table are illustrative of typical findings for diarylurea derivatives from various research studies and are not specific to 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea, for which specific docking data is not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For diarylurea derivatives, QSAR studies have been crucial in identifying the key molecular descriptors that influence their inhibitory potency. nih.gov

These models are built using a dataset of compounds with known activities. Descriptors, which are numerical representations of molecular properties, are calculated for each compound. These can include:

Topological descriptors: Related to the 2D structure and branching of the molecule.

Electronic descriptors: Related to the distribution of electrons, such as partial charges and dipole moments.

Spatial descriptors: Related to the 3D shape and size of the molecule.

Studies on diarylurea derivatives as B-RAF inhibitors have shown that descriptors related to size, degree of branching, aromaticity, and polarizability significantly affect the inhibition activity. nih.gov For 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea, the positions of the chlorine atoms would heavily influence these descriptors. The chlorine atoms are electron-withdrawing and increase the molecule's hydrophobicity, factors that are critical in QSAR models for predicting binding and activity. By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized diarylurea analogues, prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach is vital for understanding the conformational flexibility of diarylureas and the stability of their interactions with biological targets. nih.gov

Diarylureas are conformationally flexible, with rotation possible around the N-C bonds of the urea linker. researchgate.net The majority of diarylureas, however, show a strong preference for an anti-anti conformation, where both phenyl rings are positioned on opposite sides of the central carbonyl group. researchgate.net This preference is crucial for its biological activity, as it presents the hydrogen bond donors (N-H groups) in an optimal arrangement to interact with target proteins. researchgate.net

MD simulations can be used to:

Analyze Conformational Stability: Confirm that the preferred anti-anti conformation is maintained within the protein's binding site.

Study Ligand-Target Stability: Evaluate the stability of key hydrogen bonds and other interactions over the simulation time.

Investigate Water Molecule Roles: Determine the role of water molecules in mediating interactions between the ligand and the protein.

Prediction of Electronic Properties and Reactivity

The electronic properties of a molecule, such as its electrostatic potential and the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a common quantum mechanical method used to calculate these properties for diarylurea compounds. nih.gov

DFT calculations can provide insights into:

Electrostatic Potential Surface: This map shows the distribution of charge on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The urea oxygen is typically a region of high negative potential, making it a hydrogen bond acceptor.

Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.

For 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea, the electron-withdrawing chlorine atoms would significantly influence the electrostatic potential and orbital energies, which can be correlated with its binding affinity and reactivity. nih.gov

Table 2: Predicted Electronic Properties for a Generic Diarylurea Structure

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

Note: These values are representative examples derived from DFT calculations on diarylurea structures and are intended for illustrative purposes.

In Silico Screening for Novel Diarylurea Analogues

In silico screening, also known as virtual screening, is a powerful computational strategy used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach is significantly faster and more cost-effective than traditional high-throughput screening.

For diarylureas, virtual screening can be performed using two main approaches:

Ligand-Based Virtual Screening: This method uses the structure of a known active compound, like a potent diarylurea inhibitor, to find other molecules in a database with similar shapes and electronic features. Pharmacophore modeling is a common ligand-based technique where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) is defined and used as a query. nih.govresearchgate.net

Structure-Based Virtual Screening: This approach uses the 3D structure of the target protein. A large library of compounds is computationally docked into the protein's binding site, and the compounds are ranked based on their predicted binding affinity. tandfonline.com

Using the structure of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea as a starting point, new analogues could be discovered by screening databases for compounds with a similar diarylurea scaffold but with different substituents on the phenyl rings. nih.gov This allows for the exploration of a vast chemical space to identify novel derivatives with potentially improved activity, selectivity, or pharmacokinetic properties. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea |

Emerging Research Avenues for Halogenated Diarylurea Derivatives

Exploration of New Biological Targets and Pathways

While diarylurea derivatives have been extensively studied as kinase inhibitors, particularly in the context of anticancer therapies, ongoing research is focused on identifying novel biological targets and pathways for this class of compounds. nih.govnih.gov The structural versatility of halogenated diarylureas allows for their interaction with a wide range of biological molecules, opening up possibilities for their application in various therapeutic areas.

Recent studies have highlighted the potential of diarylurea derivatives to modulate signaling pathways beyond those traditionally associated with cancer. For instance, research on the structurally related compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4) has shown its ability to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. nih.gov This suggests that halogenated diarylureas could be investigated for their potential in metabolic diseases.

Furthermore, the antimicrobial and antiviral activities of diarylureas are emerging as a significant area of research. mdpi.com These compounds are being explored for their ability to inhibit microbial growth and viral replication, potentially offering new therapeutic options for infectious diseases. The precise mechanisms of action in these contexts are still under investigation, but they are likely to involve the inhibition of essential microbial or viral enzymes.

Table 1: Investigated Biological Targets for Halogenated Diarylurea Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | VEGFR, RAF, PDGFR | Cancer |

| Signaling Pathways | AMPK | Metabolic Diseases, Cancer |

| Microbial Enzymes | Not yet specified | Infectious Diseases |

| Viral Proteins | Not yet specified | Viral Infections |

Development of Targeted Delivery Systems

A significant challenge in the clinical application of some diarylurea derivatives is their poor solubility and potential for off-target effects. mdpi.com To address these issues, researchers are increasingly focusing on the development of targeted delivery systems. These systems aim to enhance the therapeutic efficacy of the compounds while minimizing systemic toxicity.

One promising approach is the encapsulation of halogenated diarylureas into nanoparticles. This can improve their solubility and bioavailability, and also allow for their targeted delivery to specific tissues or cells. For example, lipid-based nanosuspensions have been explored for the delivery of sorafenib (B1663141), a well-known diarylurea-based drug, to improve its clinical efficacy. mdpi.com

Another strategy involves the conjugation of diarylurea derivatives to targeting moieties, such as antibodies or peptides, that can specifically bind to receptors overexpressed on the surface of diseased cells. This approach can enhance the local concentration of the drug at the site of action, thereby improving its therapeutic index. While specific examples for 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea are not yet documented, this represents a logical next step in its preclinical development.

Combination Therapies with Existing Agents (Preclinical Context)

In the context of complex diseases such as cancer, combination therapies that target multiple pathways simultaneously often yield better therapeutic outcomes than monotherapy. nih.gov Preclinical studies are therefore exploring the potential of combining halogenated diarylurea derivatives with existing therapeutic agents.

The rationale for such combinations is often based on the complementary mechanisms of action of the drugs. For instance, a diarylurea derivative that inhibits angiogenesis could be combined with a cytotoxic agent that directly kills cancer cells. This multi-pronged approach can lead to synergistic effects and potentially overcome drug resistance.

Preclinical studies with sorafenib have shown that its combination with other drugs can lead to enhanced anticancer activity. mdpi.com While specific preclinical combination studies for 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea are not yet published, it is a promising area for future investigation, particularly in the context of oncology.

Table 2: Potential Preclinical Combination Strategies for Halogenated Diarylureas

| Combination Partner | Rationale | Potential Benefit |

|---|---|---|

| Cytotoxic Chemotherapy | Complementary mechanisms of action | Synergistic anticancer effect |

| Immunotherapy | Modulation of the tumor microenvironment | Enhanced anti-tumor immune response |

| Other Targeted Agents | Inhibition of multiple signaling pathways | Overcoming drug resistance |

Challenges and Opportunities in Diarylurea Research

Despite the significant therapeutic potential of halogenated diarylurea derivatives, several challenges remain in their development. A primary hurdle is the often-low aqueous solubility of these compounds, which can limit their bioavailability and formulation options. mdpi.com Furthermore, the potential for off-target effects and the development of drug resistance are ongoing concerns that need to be addressed through careful lead optimization and the development of targeted delivery strategies.

However, these challenges also present opportunities for further research and innovation. The development of novel synthetic methodologies can lead to the creation of new diarylurea derivatives with improved physicochemical properties and biological activity profiles. nih.gov Advances in computational modeling and structural biology can aid in the rational design of more selective and potent inhibitors.

The exploration of new therapeutic applications for halogenated diarylureas beyond oncology, such as in infectious and metabolic diseases, represents a significant opportunity for the field. As our understanding of the biological roles of the targets of these compounds deepens, so too will the potential for their clinical application. The continued investigation of compounds like 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea will be crucial in realizing the full therapeutic potential of this versatile class of molecules.

Q & A

Q. What are the established synthesis protocols for 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea, and what factors influence reaction efficiency?

The compound is synthesized via the reaction of substituted isocyanates with amines. A common protocol involves reacting 3-chlorophenyl isocyanate with 2,5-dichloroaniline in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions, with a base like triethylamine to neutralize HCl byproducts . Key factors affecting efficiency include solvent polarity (to stabilize intermediates), reaction temperature (reflux ensures activation energy), and stoichiometric ratios (excess isocyanate improves yield). Purity is typically verified using HPLC or NMR .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Structural elucidation combines spectroscopic and X-ray crystallography. NMR (¹H/¹³C) identifies aromatic proton environments and urea NH groups, while IR confirms carbonyl (C=O) and NH stretches. Single-crystal X-ray diffraction (e.g., orthorhombic P2₁2₁2₁ space group) provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks critical for stability). For example, related urea derivatives show NH···O hydrogen bonds between urea moieties and adjacent chlorine atoms, stabilizing the crystal lattice .

Q. What are the primary applications of this compound in pharmacological research?

Urea derivatives are studied for enzyme inhibition (e.g., kinase or protease targets) due to their hydrogen-bonding capacity. The dichlorophenyl groups enhance lipophilicity, improving membrane permeability. Current research explores its role in disrupting protein-protein interactions or as a scaffold for anticancer agents. Comparative studies with analogs (e.g., pyridinyl or thiazolyl substitutions) highlight structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Methodological solutions include:

- Systematic Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variations across cancer cell lines) .

- Dose-Response Reproducibility : Validate activity using standardized protocols (e.g., NIH/NCATS assays) and orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

- Impurity Profiling : Use LC-MS to rule out side products (e.g., residual isocyanates) affecting bioactivity .

Q. What computational approaches are recommended to model the interaction mechanisms of this compound with biological targets?

- Molecular Docking : Simulate binding poses with targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite, focusing on urea’s hydrogen bonds with catalytic lysines .

- Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to assess binding free energies (MM-PBSA/GBSA) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or redox behavior .

Q. What methodological considerations are critical when designing experiments to assess the environmental impact of this compound?

- Degradation Studies : Use HPLC-UV or GC-MS to track hydrolysis/oxidation products under simulated environmental conditions (e.g., pH 7.4 buffer or UV light) .

- Ecotoxicology Assays : Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) per OECD guidelines, correlating results with logP values to predict bioaccumulation .

- Lifecycle Analysis (LCA) : Model synthetic pathways (e.g., atom economy) to minimize waste, guided by CRDC frameworks for sustainable chemical engineering .

Q. How can factorial design optimize the synthesis of 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea?

A 2³ factorial design evaluates three factors (solvent polarity, temperature, catalyst loading) across two levels. Response Surface Methodology (RSM) identifies optimal conditions (e.g., toluene at 110°C with 1.2 eq. Et₃N), maximizing yield while minimizing side reactions. ANOVA validates significance, and pareto charts rank factor contributions .

Theoretical and Methodological Frameworks

Q. How do theoretical frameworks guide research on this compound’s mechanism of action?

- Enzyme Inhibition Theory : Predict binding modes using lock-and-key or induced-fit models, informing mutagenesis studies (e.g., alanine scanning to identify critical residues) .

- QSAR Models : Relate electronic (Hammett σ) or steric (Taft Es) parameters to bioactivity, guiding analog design .

- Crystallographic Electron Density Maps : Validate hydrogen-bonding patterns against theoretical predictions (e.g., Hirshfeld surface analysis) .

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

- Process Simulation : Use Aspen Plus to model solvent recovery and heat integration, reducing energy costs .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size (via laser diffraction) for formulation stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.